molecular formula C16H17FN4O B7791785 6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine

6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine

Cat. No.: B7791785
M. Wt: 300.33 g/mol
InChI Key: YJMATBFUADTEPG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine is a heterocyclic compound that features a piperazine ring substituted with a 4-fluorobenzoyl group and a pyridin-3-amine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to the formation of reduced amine derivatives .

Mechanism of Action

The mechanism of action of 6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to downstream biological effects. The exact pathways involved can vary depending on the specific application and target .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[4-(4-Fluorobenzoyl)piperazin-1-yl]pyridin-3-amine is unique due to the presence of the 4-fluorobenzoyl group, which can impart distinct biological activities and pharmacological properties. This structural feature differentiates it from other similar compounds and can influence its interactions with biological targets .

Properties

IUPAC Name

[4-(5-aminopyridin-2-yl)piperazin-1-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17FN4O/c17-13-3-1-12(2-4-13)16(22)21-9-7-20(8-10-21)15-6-5-14(18)11-19-15/h1-6,11H,7-10,18H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJMATBFUADTEPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=C(C=C2)N)C(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17FN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.